molecular formula C16H14ClFO2 B1327469 3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-18-8

3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327469
CAS No.: 898770-18-8
M. Wt: 292.73 g/mol
InChI Key: QRHYVNZTPBQPCY-UHFFFAOYSA-N
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Description

3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone is a halogenated and methoxy-substituted propiophenone derivative. Its structure features a propiophenone backbone with a 2-methoxyphenyl group at the 3-position, a chlorine atom at the 3'-position, and a fluorine atom at the 4'-position of the aromatic ring.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-14(18)13(17)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHYVNZTPBQPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644186
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-18-8
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

  • Starting Materials : The key reactants are an appropriately substituted aromatic compound (e.g., 2-methoxyphenyl derivative) and an acyl chloride bearing the 3'-chloro-4'-fluoro substitution pattern.
  • Catalyst : A Lewis acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the acylation.
  • Solvent and Conditions : The reaction is typically conducted in anhydrous solvents like dichloromethane or carbon disulfide under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the acyl chloride and catalyst.
  • Temperature Control : Low temperatures (0–5°C) are maintained during the addition of reagents to minimize side reactions such as polyacylation or polymerization.
  • Reaction Time : The reaction time varies but is generally controlled to optimize yield and purity, often ranging from 1 to 6 hours depending on scale and conditions.

Industrial Scale Considerations

  • Continuous Flow Reactors : For large-scale synthesis, continuous flow reactors are preferred to enhance reaction control, reproducibility, and safety.
  • Automated Systems : Automated reagent addition and temperature monitoring improve yield consistency and reduce human error.
  • Environmental and Safety Controls : Use of inert atmospheres and proper quenching of residual Lewis acid catalysts are critical for safe and environmentally compliant production.
Step Reagents & Conditions Description
1 2-Methoxyphenyl derivative + 3'-Chloro-4'-fluorobenzoyl chloride Friedel-Crafts acylation with AlCl3 catalyst in anhydrous dichloromethane, 0–5°C, inert atmosphere
2 Work-up with ice-cold water and acid quench Hydrolysis of complexed aluminum species and isolation of crude ketone
3 Purification by recrystallization or chromatography Removal of impurities and isolation of pure 3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone
  • Yield Optimization : Stoichiometric balance between acyl chloride and aromatic substrate (typically 1:1.2 molar ratio) and slow addition of AlCl3 prevent exothermic runaway and improve yield.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
  • Spectroscopic Characterization : Nuclear magnetic resonance (¹H and ¹³C NMR) confirms the substitution pattern; methoxy protons resonate around δ 3.8–4.0 ppm, while aromatic protons shift depending on halogen substitution. Mass spectrometry (MS) verifies molecular weight and purity.
  • Side Reactions : Over-acylation and polymerization are minimized by temperature control and reagent stoichiometry.
Compound Key Substituents Preparation Method Molecular Weight (g/mol) Notes
This compound Cl (3'), F (4'), OCH3 (2-phenyl) Friedel-Crafts acylation 292.73 Target compound; halogenated and methoxylated propiophenone
3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone Me (3',4'), OCH3 (2-phenyl) Friedel-Crafts acylation with AlCl3 268.3 Similar synthetic approach; methyl substituents affect reactivity
4'-Chloro-3-(4-methoxyphenyl)propiophenone Cl (4'), OCH3 (4-phenyl) Aldol condensation followed by dehydration ~270 Alternative preparation involving condensation rather than acylation

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound is distinguished by the 2-methoxyphenyl substituent, which differentiates it from analogs with methoxy groups at the 3- or 4-positions. Key structural analogs include:

2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS 898775-04-7, ): Substituents: 3-methoxyphenyl, 2'-Cl, 4'-F. The meta-methoxy group offers intermediate electronic effects between para and ortho positions, influencing solubility and reactivity .

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone (CAS 923230-19-7, ): Substituents: 3-fluorophenyl, 3'-Cl, 4'-F. Replacing methoxy with fluorine alters polarity and hydrogen-bonding capacity, impacting biological activity .

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituent Positions Molecular Formula Boiling Point (°C) Density (g/cm³)
Target: 3'-Cl-4'-F-3-(2-MeO-Ph)propiophenone 2-MeO, 3'-Cl, 4'-F C₁₆H₁₃ClFO₂ Not reported Not reported
3'-Cl-4'-F-3-(4-MeO-Ph)propiophenone 4-MeO, 3'-Cl, 4'-F C₁₆H₁₃ClFO₂ Not reported Not reported
2'-Cl-4'-F-3-(3-MeO-Ph)propiophenone 3-MeO, 2'-Cl, 4'-F C₁₆H₁₄ClFO₂ 404.9 ± 40.0 1.228 ± 0.06
3'-Cl-4'-F-3-(3-F-Ph)propiophenone 3-F, 3'-Cl, 4'-F C₁₅H₁₀ClF₂O Not reported Not reported

Electronic and Steric Effects

  • Ortho vs. The electron-donating methoxy group also alters the electron density of the aromatic ring, affecting conjugation and stability .
  • Halogen Positioning: Chlorine at the 3'-position and fluorine at the 4'-position create a dipole moment that influences intermolecular interactions. Fluorine’s electronegativity enhances the compound’s stability against oxidative degradation compared to non-halogenated analogs .

Biological Activity

3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H14ClFO2C_{16}H_{14}ClFO_{2}. It features a chloro group, a fluoro group, and a methoxy-substituted phenyl ring, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC16H14ClFO2C_{16}H_{14}ClFO_{2}
Molecular Weight304.73 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study highlighted its minimum inhibitory concentration (MIC) against Candida albicans, revealing promising antifungal properties.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanisms behind this activity are believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The presence of the chloro and fluoro substituents may enhance the compound's ability to bind to specific enzymes, inhibiting their activity.
  • Receptor Modulation : The methoxy group increases lipophilicity, facilitating penetration into cell membranes where it can interact with intracellular receptors.
  • Nucleophilic Addition : The carbonyl functionality allows for nucleophilic addition reactions, leading to the formation of biologically active derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antifungal Activity : A study published in a peer-reviewed journal reported that this compound exhibited an MIC of 15 μg/mL against Candida albicans, significantly inhibiting its virulence factors such as adherence and biofilm formation .
  • Cancer Cell Proliferation : In another research effort, the compound was tested against various cancer cell lines, showing a reduction in cell viability by up to 70% at concentrations of 50 μM after 48 hours .
  • Comparative Analysis : Comparative studies with structurally similar compounds revealed that the unique combination of chloro and fluoro groups in this compound enhances its biological activity compared to others lacking these substituents .

Q & A

Q. What are the recommended synthetic routes for 3'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone, and what are critical reaction parameters?

Synthesis of this compound likely involves Friedel-Crafts acylation or condensation reactions, given its propiophenone backbone and aromatic substituents. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .
  • Temperature control : Maintain 0–5°C during acylation to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the ketone product .

Q. Example Protocol :

StepReagents/ConditionsPurpose
12-Methoxyphenylmagnesium bromide + 3'-Cl-4'-F-propiophenone precursorGrignard addition
2HCl quenching, dichloromethane extractionNeutralization and isolation
3Recrystallization (ethanol/water)Purity enhancement

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste disposal : Segregate halogenated waste and consult environmental safety protocols .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning) be addressed in structural determination?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disorder .
  • Refinement : Employ SHELXL with twin-law matrices for twinned crystals. Example commands:
    TWIN 0.5 -1 0 0 -1 0 0 0 -1 and BASF 0.25 [[1]].
  • Validation : Check R-factor convergence (<5% difference between R and wR) [[1]].

Q. How do electron-withdrawing substituents (Cl, F) influence reactivity in nucleophilic aromatic substitution?

  • Electronic effects : Cl (σₚ = 0.23) and F (σₚ = 0.06) deactivate the ring, directing nucleophiles to meta positions [[13]].
  • Kinetic studies : Use Hammett plots to correlate substituent effects with reaction rates. For example, log(k/k₀) vs. σₚ values [[13]].
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites [[16]].

Q. What strategies optimize the compound’s stability in solution for long-term storage?

  • Solvent choice : Use anhydrous DMSO or DMF to prevent hydrolysis [[12]].
  • Temperature : Store at –20°C in amber vials to avoid photodegradation [[2]].
  • Stability assay : Monitor via HPLC (C18 column, acetonitrile/water gradient) at 254 nm [[16]].

Methodological Tables

Q. Table 1: Spectral Signatures for Characterization

TechniqueKey FeaturesReference
¹H NMR - Aromatic protons (δ 6.8–7.5 ppm, multiplet)
- Methoxy group (δ 3.8 ppm, singlet)
[[16]]
IR - C=O stretch (~1680 cm⁻¹)
- C-Cl/C-F stretches (750–600 cm⁻¹)
[[13]]
HRMS [M+H]⁺ expected at m/z 308.07 (C₁₆H₁₃ClFO₂)[[16]]

Q. Table 2: Computational Parameters for Reactivity Analysis

ParameterValueSoftware
Basis set6-31G*Gaussian 09
FunctionalB3LYP[[16]]
Solvent modelPCM (water)[[13]]

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